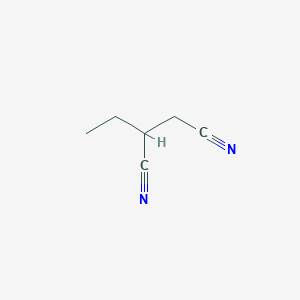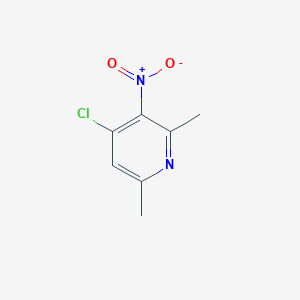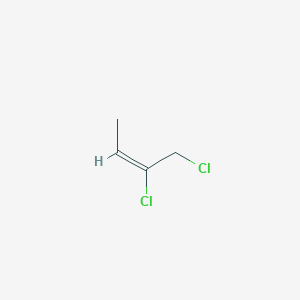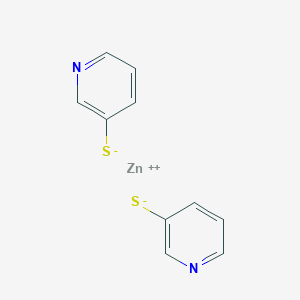
Bufarenogin
Descripción general
Descripción
Bufarenogin es un compuesto natural aislado de la piel de sapos, específicamente de la especie Bufo bufo gargarizans Cantor. Pertenece a la clase de los bufadienólidos, que son conocidos por sus potentes actividades biológicas, que incluyen efectos antitumorales, cardiovasculares, antiinflamatorios, analgésicos e inmunomoduladores . This compound ha ganado una atención significativa en los últimos años debido a sus fuertes propiedades antitumorales, particularmente en el tratamiento del cáncer de hígado .
Mecanismo De Acción
Bufarenogin ejerce sus efectos al inhibir las vías de señalización mediadas por la tirosina quinasa receptora. Deteriora la activación de la vía MEK / ERK, que es esencial para la proliferación de las células de hepatoma. Además, this compound suprime la cascada PI3-K / Akt, que es necesaria para la reducción de Mcl-1 y Sox2 . Al inhibir la autofosforilación y activación del receptor del factor de crecimiento epidérmico y el receptor del factor de crecimiento de los hepatocitos, this compound suprime sus cascadas descendentes primarias, incluidas las vías de señalización Raf / MEK / ERK y PI3-K / Akt .
Análisis Bioquímico
Biochemical Properties
Bufarenogin has been found to interact with various biomolecules in the cell. It induces intrinsic apoptosis via the cooperation of Bax and adenine‐nucleotide translocator . It also impairs the activation of the MEK/ERK pathway, which is essential in the proliferation of hepatoma cells .
Cellular Effects
This compound has been shown to suppress HCC cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, it decreases the number of hepatoma stem cells through Sox2 depression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of receptor tyrosine kinases-regulated signaling . It impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade, which is required in this compound-mediated reduction of Mcl-1 and Sox2 . This compound inhibits the auto-phosphorylation and activation of epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), thereafter suppressing their primary downstream cascades Raf/MEK/ERK and PI3-K/Akt signaling .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Bufarenogin se puede aislar y purificar de la piel de sapo utilizando un sistema de cromatografía líquida de fase inversa bidimensional/cromatografía de interacción hidrofílica con una fase estacionaria de Click b-ciclodextrina . Este método permite la separación de componentes de alta y media polaridad en el extracto de piel de sapo.
Métodos de producción industrial: La producción industrial de this compound involucra la extracción de veneno de sapo, que contiene una gran cantidad de bufadienólidos. El veneno se procesa y seca para obtener los compuestos activos. La modificación estructural, la dispersión sólida, la inclusión de ciclodextrinas, la microemulsión y los sistemas de administración de nanofármacos son algunas de las estrategias exploradas para mejorar la solubilidad y la biodisponibilidad de los bufadienólidos .
Análisis De Reacciones Químicas
Tipos de reacciones: Bufarenogin se somete a varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar su actividad biológica y solubilidad.
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio y el trióxido de cromo para oxidar el this compound.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se emplean para reducir el this compound.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio y el terc-butóxido de potasio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas mejoradas y mejor solubilidad .
Aplicaciones Científicas De Investigación
Bufarenogin tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Química: En química, this compound se utiliza como compuesto principal para el desarrollo de nuevos fármacos contra el cáncer. Su estructura única y sus potentes actividades biológicas lo convierten en un candidato ideal para futuras modificaciones químicas y desarrollo de fármacos .
Biología: En la investigación biológica, this compound se estudia por sus efectos en la proliferación celular, la apoptosis y la progresión del ciclo celular. Se ha demostrado que suprime la proliferación de células de carcinoma hepatocelular y facilita la apoptosis celular al disminuir la expresión de Mcl-1 .
Medicina: En medicina, this compound se está explorando como un posible agente terapéutico para el tratamiento del cáncer de hígado. Ha demostrado potentes efectos terapéuticos en el hepatoma humano xenotrasplantado sin efectos secundarios notables .
Industria: En la industria farmacéutica, this compound se utiliza como compuesto de referencia para el desarrollo de nuevos fármacos contra el cáncer. Sus fuertes propiedades antitumorales y su mecanismo de acción único lo convierten en un recurso valioso para el descubrimiento y desarrollo de fármacos .
Comparación Con Compuestos Similares
Bufarenogin es único entre los bufadienólidos debido a sus potentes propiedades antitumorales y su mecanismo de acción específico. Los compuestos similares incluyen:
C-Bufarenogin: Otro bufadienólido con propiedades antitumorales, pero con un mecanismo de acción diferente.
Gamabufotalin: Un bufadienólido conocido por sus efectos cardiovasculares y antiinflamatorios.
This compound destaca por su capacidad para inhibir múltiples vías de señalización involucradas en la proliferación y supervivencia de las células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos contra el cáncer .
Propiedades
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-PUVOGLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937732 | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-65-0 | |
| Record name | Bufarenogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufarenogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bufarenogin and where is it found?
A: this compound is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]
Q2: What are the known anti-tumor mechanisms of this compound?
A: this compound demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]
- It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
- It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []
Q3: What is the chemical structure of this compound?
A: this compound is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]
Q4: Are there any known this compound derivatives or analogs with modified activity?
A4: Yes, research has identified several this compound derivatives and analogs, including:
Q5: What are the implications of this compound's biotransformation for its therapeutic use?
A: The biotransformation of this compound by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of this compound is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.
Q6: What is the role of network pharmacology in understanding the therapeutic effects of this compound?
A: Network pharmacology analyses have been used to explore the multi-target effects of this compound. These studies suggest that this compound may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
